Febuxostat

Vue d'ensemble

Description

Le fébuxostat est un inhibiteur sélectif de la xanthine oxydase non purinique utilisé principalement pour le traitement à long terme de la goutte et de l'hyperuricémie. Il est commercialisé sous diverses marques, notamment Uloric et Adenuric. Le fébuxostat agit en réduisant la production d'acide urique dans l'organisme, ce qui contribue à prévenir les poussées de goutte et à gérer l'hyperuricémie chronique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du fébuxostat implique plusieurs étapes, commençant par la réaction du 2-hydroxy-5-cyanobenzaldéhyde avec le sulfure d'hydrogène de sodium pour former le 3-aldéhyde-4-hydroxybenzothioamide. Cet intermédiaire est ensuite mis à réagir avec l'acétate d'éthyle 2-halogénoacétyle pour produire le 2-(3-aldéhyde-4-hydroxycyclohexyl phényl)-4-méthyl-5-éthoxy thiazolecarboxylate. Des réactions ultérieures avec l'hydroxylamine et l'isobutène halogéné, suivies d'une hydrolyse, donnent le fébuxostat .

Méthodes de production industrielle

Les méthodes de production industrielle du fébuxostat visent à optimiser le rendement et à minimiser les sous-produits. Une méthode améliorée consiste à utiliser le thioacétamide et le p-cyanophénol comme matières premières, en les faisant réagir dans une solution aqueuse acide pour obtenir le 4-hydroxy thiobenzamide. Ce composé est ensuite mis à réagir avec l'éthyl 2-chloroacétoacétate et la méthénamine en présence d'acide polyphosphorique et d'acide méthanesulfonique pour produire le fébuxostat .

Analyse Des Réactions Chimiques

Types de réactions

Le fébuxostat subit diverses réactions chimiques, notamment :

Oxydation : Le fébuxostat peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du fébuxostat.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de fébuxostat.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le fébuxostat comprennent le sulfure d'hydrogène de sodium, l'hydroxylamine et l'isobutène halogéné. Les conditions réactionnelles impliquent souvent des milieux acides ou basiques, avec des températures et des solvants spécifiques pour optimiser les réactions .

Principaux produits formés

Les principaux produits formés à partir des réactions du fébuxostat comprennent divers intermédiaires et métabolites, tels que le 3-aldéhyde-4-hydroxybenzothioamide et le 2-(3-aldéhyde-4-hydroxycyclohexyl phényl)-4-méthyl-5-éthoxy thiazolecarboxylate .

Applications de la recherche scientifique

Le fébuxostat a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la xanthine oxydase et ses effets sur la production d'acide urique.

Médecine : Principalement utilisé pour gérer la goutte chronique et l'hyperuricémie, en particulier chez les patients intolérants à l'allopurinol.

Industrie : Employé dans l'industrie pharmaceutique pour le développement de traitements de la goutte et de médicaments connexes.

Mécanisme d'action

Le fébuxostat exerce ses effets en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la synthèse de l'acide urique. En se liant fortement au site actif de la xanthine oxydase, le fébuxostat réduit la production d'acide urique, abaissant ainsi les taux d'acide urique sérique. Ce mécanisme contribue à prévenir la formation de cristaux d'acide urique dans les articulations et les tissus, réduisant l'inflammation et la douleur associées à la goutte .

Applications De Recherche Scientifique

Primary Applications

-

Gout Management

- Febuxostat is primarily indicated for the chronic management of hyperuricemia in gout patients. It has been shown to lower serum uric acid (sUA) levels effectively and maintain them below the target threshold of 6.0 mg/dl.

- A five-year study demonstrated that 93% of participants maintained sUA levels below this threshold, resulting in a significant reduction in gout flares and resolution of baseline tophi in 69% of subjects .

-

Cardiovascular Safety

- Recent studies have assessed this compound's cardiovascular safety compared to allopurinol, especially in patients with comorbid cardiovascular diseases. The CARES trial found similar rates of major adverse cardiovascular events (MACE) between this compound and allopurinol groups, indicating that this compound may be a safer alternative for patients with cardiovascular risks .

- Tumor Lysis Syndrome

-

Potential Drug-Drug Interactions

- Research has identified this compound as a potent inhibitor of the breast cancer resistance protein (ABCG2), suggesting potential applications in enhancing the bioavailability of certain drugs that are substrates of this transporter . This could lead to novel therapeutic strategies involving this compound-boosted therapy.

Pharmacokinetics and Safety Profile

- Absorption and Distribution : this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 1.5 hours. It has a high plasma protein binding rate (approximately 99%) and a volume of distribution of about 50 L .

- Metabolism : The drug is metabolized primarily through conjugation and cytochrome P450 enzymes, with less than 5% excreted unchanged in urine.

- Adverse Effects : Common side effects include increased gout flares upon initiation due to rapid uric acid reduction and potential hepatotoxicity, particularly in patients with pre-existing liver conditions .

Data Summary Table

Case Studies

- Long-term Efficacy in Gout : A five-year follow-up study on patients treated with this compound showed sustained efficacy in maintaining low sUA levels and reducing gout flares significantly compared to historical controls treated with allopurinol .

- Cardiovascular Outcomes : The CARES trial evaluated cardiovascular outcomes in patients treated with this compound versus allopurinol over an extended period, showing no significant difference in MACE rates, thus supporting its use in high-risk populations .

- Enhanced Drug Absorption : In vitro studies indicated that this compound could enhance the intestinal absorption of sulfasalazine, highlighting its potential role as a therapeutic enhancer for other medications .

Mécanisme D'action

Febuxostat exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the synthesis of uric acid. By binding tightly to the active site of xanthine oxidase, this compound reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism helps prevent the formation of uric acid crystals in joints and tissues, reducing inflammation and pain associated with gout .

Comparaison Avec Des Composés Similaires

Composés similaires

Allopurinol : Un autre inhibiteur de la xanthine oxydase utilisé pour traiter la goutte et l'hyperuricémie. .

Benzbromarone : Un agent uricosurique qui augmente l'excrétion de l'acide urique dans l'urine. .

Unicité du fébuxostat

Le fébuxostat est unique par sa structure non purinique et son inhibition sélective de la xanthine oxydase. Il offre une alternative pour les patients qui ne tolèrent pas l'allopurinol et a montré une meilleure efficacité pour abaisser les taux d'acide urique sérique par rapport à l'allopurinol . De plus, la faible hépatotoxicité du fébuxostat et ses effets néphroprotecteurs potentiels en font une option précieuse pour les patients ayant des problèmes hépatiques et rénaux .

Activité Biologique

Febuxostat is a xanthine oxidase inhibitor primarily used for the management of hyperuricemia associated with gout. Its biological activity extends beyond urate-lowering effects, showing potential in various therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in clinical settings, and emerging applications.

This compound inhibits xanthine oxidase, an enzyme critical for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By reducing uric acid production, this compound effectively lowers serum uric acid (sUA) levels, which is crucial for managing gout and preventing flares.

Key Mechanisms:

- Xanthine Oxidase Inhibition: Reduces uric acid synthesis.

- ABCG2 Inhibition: this compound has been identified as a potent inhibitor of the ABCG2 transporter, enhancing the absorption of other drugs that are substrates of this transporter .

Efficacy in Gout Management

Numerous clinical studies have evaluated the efficacy of this compound in treating gout. A notable long-term study (FOCUS) demonstrated that 93% of subjects maintained sUA levels below 6.0 mg/dl after five years of treatment, with a significant reduction in gout flares and resolution of baseline tophi in 69% of patients .

Table 1: Efficacy Outcomes from the FOCUS Study

| Outcome | Results (%) |

|---|---|

| sUA < 6.0 mg/dl | 93 |

| Complete abolition of gout flares | Nearly complete |

| Resolution of baseline tophi | 69 |

Safety Profile

The safety profile of this compound has been a subject of extensive research. A comparative analysis with allopurinol indicated that this compound had a better safety outcome in terms of urgent coronary revascularization and stroke, although no significant differences were noted in nonfatal myocardial infarction or all-cause mortality . Adverse effects reported include gastrointestinal disturbances and potential liver enzyme elevations.

Emerging Applications

Recent studies suggest additional biological activities for this compound beyond its role in gout management:

- Antibacterial Activity: this compound has shown significant inhibitory effects against Mycobacterium tuberculosis (Mtb), indicating potential use as an antibacterial agent .

- Cardiovascular Effects: Research indicates that this compound may reduce visit-to-visit blood pressure variability in patients with hyperuricemia and carotid plaques, suggesting cardiovascular benefits .

Case Studies

- Refractory Gout Treatment: A case study highlighted a patient who did not respond to standard doses of this compound due to low body weight, emphasizing the need for personalized dosing strategies .

- This compound in Early Gout: A randomized controlled trial demonstrated that this compound significantly improved synovitis scores and reduced gout flare incidence over two years compared to placebo .

Propriétés

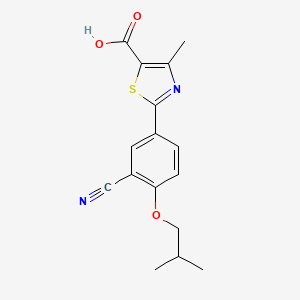

IUPAC Name |

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048650 | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress. | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144060-53-7 | |

| Record name | Febuxostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Febuxostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Febuxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBUXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

238-239° | |

| Record name | Febuxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of febuxostat?

A1: this compound is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, this compound reduces the production of uric acid in the body. [, ]

Q2: What are the downstream effects of inhibiting xanthine oxidase by this compound?

A2: Inhibition of XO by this compound leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]

Q3: Are there other proposed mechanisms by which this compound may exert beneficial effects?

A3: Research suggests this compound may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.

Q4: Is there any spectroscopic data available on this compound?

A4: While the provided articles don't go into extensive detail about spectroscopic data, this compound's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A7: this compound is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on this compound's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.

Q6: How does the pharmacokinetic profile of this compound relate to its once-daily dosing regimen?

A6: While not explicitly stated in the articles, this compound's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.

Q7: Has this compound demonstrated efficacy in lowering serum uric acid in clinical trials?

A10: Yes, clinical trials have consistently shown that this compound effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that this compound, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]

Q8: Are there any studies investigating the long-term effects of this compound on cardiovascular outcomes in patients with gout?

A11: Yes, the Cardiovascular Safety of this compound and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and this compound, it did observe a significantly increased risk of cardiovascular and all-cause mortality with this compound. []

Q9: Have real-world studies examined the effectiveness of switching from allopurinol to this compound?

A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to this compound. [] The study found that patients who switched to this compound were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []

Q10: What are the main alternatives to this compound for managing hyperuricemia in gout?

A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []

Q11: How does this compound compare to allopurinol in terms of efficacy and safety?

A14: While this compound has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while this compound is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.